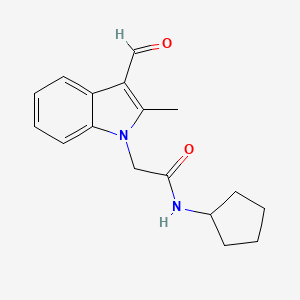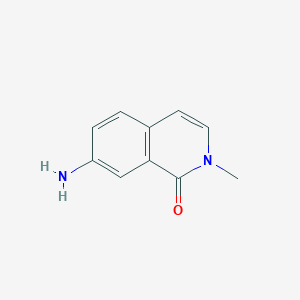
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the CAS Number: 54931-59-8 . It has a molecular weight of 174.2 and its IUPAC name is 7-amino-2-methylisoquinolin-1 (2H)-one . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c1-12-5-4-7-2-3-8 (11)6-9 (7)10 (12)13/h2-6H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 174.2 . No additional physical or chemical properties were found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Alternative Synthesis Methods : Glossop (2007) described an alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, indicating a focus on optimizing synthetic routes for dihydroisoquinolines, which can be applicable to 7-amino-2-methyl-1,2-dihydroisoquinolin-1-one as well (Glossop, 2007).
Synthesis of Derivatives : Ali, Fathalla, and Rayes (2008) efficiently synthesized derivatives of dihydroisoquinoline, highlighting the chemical versatility and potential for creating novel compounds based on the dihydroisoquinoline structure (Ali, Fathalla, & Rayes, 2008).
Novel Synthetic Pathways : Chaumontet, Piccardi, and Baudoin (2009) explored new methods for synthesizing dihydroisoquinolines, which could be relevant for developing innovative synthetic approaches for compounds like this compound (Chaumontet, Piccardi, & Baudoin, 2009).
Potential Therapeutic Applications
Anticancer Activity : Kubica et al. (2018) synthesized and evaluated the anticancer activity of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, suggesting potential therapeutic applications of similar compounds in cancer treatment (Kubica et al., 2018).
Evaluation Against Cancer Cell Lines : Valderrama et al. (2009) studied 7-aminoisoquinoline-5,8-quinone derivatives for their antitumor properties on cancer cell lines, indicating the relevance of dihydroisoquinoline derivatives in cancer research (Valderrama et al., 2009).
Neuroprotective and Pharmacological Aspects
Neuroprotection Mechanisms : Antkiewicz‐Michaluk et al. (2006) explored the neuroprotective properties of tetrahydroisoquinolines, providing insights into the potential neuroprotective effects of related compounds like this compound (Antkiewicz‐Michaluk et al., 2006).
Enzymatic Reduction of Isoquinolines : Mitsukura et al. (2013) reported the enzymatic reduction of dihydroisoquinolines, which could be relevant for understanding the pharmacological properties of this compound (Mitsukura et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
7-amino-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZWBRGVNSRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
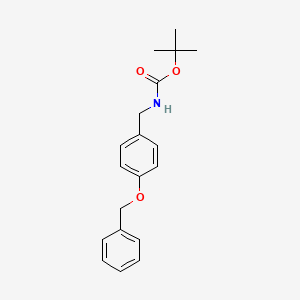

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)

![2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2689855.png)
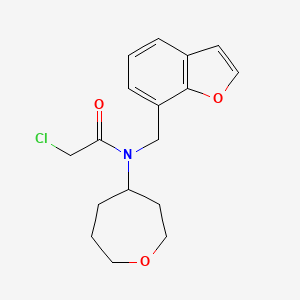
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
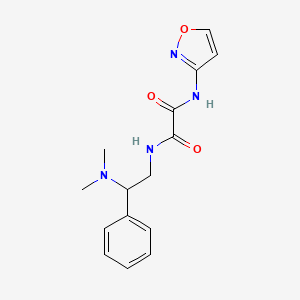
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)
![1-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2689870.png)
